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Compound of Interest

Compound Name: Nylon 6/12

Cat. No.: B3422588

This guide provides researchers, scientists, and drug development professionals with detailed
troubleshooting procedures and frequently asked questions to address challenges related to
layer adhesion in Fused Deposition Modeling (FDM) 3D printing of Nylon 6/12.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: My Nylon 6/12 prints are brittle and delaminate easily between layers. What is the most
probable cause?

Al: The most common cause of poor layer adhesion in Nylon 6/12 prints is moisture
absorption. Nylon is a highly hygroscopic material, meaning it readily absorbs water from the
surrounding air.[1][2][3] When damp filament is heated in the printer's nozzle, the trapped water
turns to steam and creates air bubbles, which hinders the fusion between layers.[1][4] This
process significantly weakens the final part, leading to poor mechanical performance and
delamination.[5][6] It is crucial to ensure the filament is thoroughly dried before printing.[1][4]

Q2: How can | determine if my Nylon 6/12 filament has absorbed excessive moisture?

A2: There are several indicators of wet flament that can be observed during the printing
process:

o Audible Cues: Popping, crackling, or hissing sounds from the nozzle as the filament is
extruded. This is the sound of water boiling and turning to steam.[7]
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» Visual Cues: The extrusion of steam or smoke from the nozzle. You may also notice
excessive stringing or a rough, fuzzy, or matte surface finish on the printed part instead of a
smooth, glossy one.[1][6][7]

 Inconsistent Extrusion: The filament may not extrude smoothly, leading to gaps or blobs in
the printed layers.[4]

Q3: What are the ideal printing parameters to maximize layer adhesion for Nylon 6/127?

A3: Optimizing printing parameters is critical for achieving strong interlayer bonding. Key
parameters include:

» Nozzle Temperature: Nylon requires a high extrusion temperature to ensure proper melting
and fusion between layers.[8][9] A temperature that is too low will result in poor layer
bonding.[4][9]

e Print Speed: Slower printing speeds allow more time for each layer to properly bond with the
previous one.[7][10]

o Part Cooling Fan: Excessive cooling can cause the layers to solidify too quickly, preventing a
strong bond from forming.[4][10] For Nylon, the cooling fan should typically be turned off or
set to a very low speed.[1][8]

o Heated Bed & Enclosure: A heated bed is essential to prevent warping and help the first
layer adhere properly.[1][11] Furthermore, using an enclosed printer maintains a high
ambient temperature, which reduces thermal stress and promotes stronger layer adhesion
throughout the print.[2][7][10]

Q4: Even with dry filament and optimized settings, my larger prints show cracking or splitting in
upper layers. What else can | do?

A4: This issue, often seen in larger models, is typically caused by thermal stress from uneven
cooling. While your settings may be correct, environmental factors can still play a role. The
primary solution is to use a 3D printer with a heated and fully enclosed build chamber.[2][7] An
enclosure traps heat from the print bed, creating a stable, high-temperature environment. This
minimizes the temperature difference between the extruded plastic and the surrounding air,
reducing internal stresses that lead to warping and layer separation.[7][12]
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Q5: Can the mechanical properties, including layer adhesion, be improved after the part has
been printed?

A5: Yes, a post-processing technique called annealing can significantly improve the strength,
stiffness, and thermal resistance of Nylon 6/12 parts.[12][13][14] Annealing involves heating
the printed part to a temperature below its melting point and holding it for a specific duration.
This process allows the polymer chains to relax and form a more crystalline structure, which
relieves internal stresses and enhances the fusion between printed layers.[13][14]

Quantitative Data Summary

For consistent and reliable results, adhere to the following parameter ranges. Fine-tuning within
these ranges may be necessary based on your specific printer and filament brand.

Table 1: Recommended Printing & Drying Parameters for Nylon 6/12

Parameter Recommended Value Notes

) ) Use a dedicated filament dryer
Filament Drying 70-80°C for 6-12 hours[4] )
or a convection oven.

Start at 250°C and adjust in
Nozzle Temperature 240 - 260°CJ[1][8] 5°C increments for best

results.[1]

Use a PVA-based adhesive on
Heated Bed Temperature 70 - 100°C[8] glass or a Garolite/PEI surface
for best adhesion.[1][4]

) Slower speeds generally result
Print Speed 30 - 60 mm/s[1][7] ) )
in better layer adhesion.

Use no fan for the first several
Layer Cooling Fan Speed 0% - 20%[1][10] layers. Minimal cooling may be
needed for overhangs.

Helps maintain a stable
Printing Environment Enclosed Chamber[7] ambient temperature and

prevents drafts.
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Table 2: Post-Processing Parameters

Parameter Recommended Value Notes

Temperature depends on the

desired final properties. Higher

Annealing Temperature 80 -110°C )
temps can increase
crystallinity.[12]
Ensure slow and gradual
Annealing Duration 6 - 8 hours[12][15] cooling within the oven to

prevent thermal shock.

Experimental Protocols

Protocol 1: Pre-Print Filament Drying

This protocol describes the standard procedure for drying Nylon 6/12 filament to remove
absorbed moisture before printing.

e Preparation: Preheat a dedicated filament dryer or a calibrated convection oven to 75°C
(167°F).

» Drying: Place the entire spool of Nylon 6/12 filament inside the preheated device. Ensure
there is adequate air circulation around the spool.

» Duration: Allow the filament to dry for a minimum of 8 hours. For a heavily saturated spool,
extend the duration to 12 hours.[1][4]

o Storage: After drying, either immediately transfer the filament to a printer equipped with a dry
box or store it in an airtight container with a substantial amount of desiccant (e.g., silica gel)
to prevent moisture reabsorption.[4][10]

Protocol 2: Post-Print Part Annealing

This protocol details the process for annealing a printed Nylon 6/12 part to enhance its
mechanical strength and layer adhesion.
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e Preparation: Allow the 3D printed part to cool completely to room temperature.

e Placement: Place the part in a programmable laboratory or convection oven on a flat, non-
stick surface. To minimize dimensional changes, the part can be placed in a bed of sand or
salt to ensure even heating.

e Heating Cycle:
o Set the oven temperature to 110°C.
o Allow the oven to slowly ramp up to the target temperature.
o Once the target temperature is reached, hold (soak) the part for 8 hours.[12]

e Cooling Cycle: Turn the oven off but do not open the door. Allow the part to cool down to
room temperature slowly and gradually inside the oven. This can take several hours and is
critical for preventing the introduction of new internal stresses.

o Completion: Once the oven and part have returned to room temperature, the part can be
removed. Note that minor shrinkage (less than 1%) may occur.[12]

Visual Guides & Workflows
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Caption: Troubleshooting workflow for diagnosing and fixing poor layer adhesion.
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Caption: Recommended workflow for handling hygroscopic Nylon 6/12 filament.
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5. Remove Strengthened Part
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Caption: Sequential workflow for the post-print annealing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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